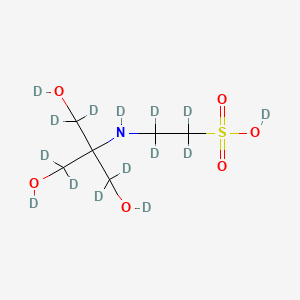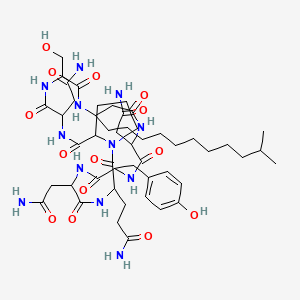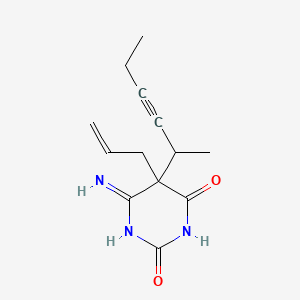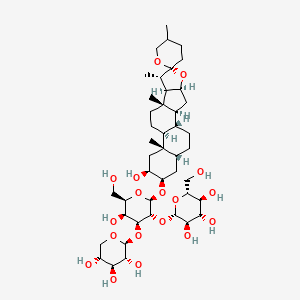
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 is a zwitterionic buffering agent commonly used in biochemistry and molecular biology. It is part of the Tris family of buffers and has a pKa that is right at physiological pH (7.4) at 25°C, giving it a useful pH range of 6.8 – 8.2 . This compound is particularly valuable for its ability to maintain stable pH levels in various biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 can be synthesized from 1-bromo-2-chloroethane and tris(hydroxymethyl)aminomethane . The synthesis involves the reaction of these starting materials under controlled conditions to yield the desired product. The compound can be crystallized from hot ethanol containing a little water to achieve high purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The product is then purified through crystallization and other purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 has a wide range of scientific research applications:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: The compound is used in protein assays, micellar electrokinetic chromatography, and as a component of Test Yolk Buffer medium.
Medicine: It is used in the formulation of pharmaceuticals and as a stabilizing agent for biological samples.
Industry: The compound is used in the manufacturing of detergents and as a chelating agent for metal ions.
作用机制
The mechanism by which n-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid-d15 exerts its effects involves its ability to act as a buffering agent. It can regulate the pH of solutions by accepting or donating protons, thereby maintaining a stable pH environment. The compound can also form complexes with metal ions, influencing their reactivity and stability . Additionally, it can affect the kinetics of restriction enzymes and influence mRNA expression and embryo development .
相似化合物的比较
Similar Compounds
Tris(hydroxymethyl)aminomethane: Another member of the Tris family of buffers, commonly used in biochemical applications.
HEPES: A buffering agent with a similar pKa range, used in cell culture and molecular biology.
Uniqueness
This compound is unique due to its specific pKa value and buffering range, making it particularly suitable for applications requiring precise pH control at physiological conditions. Its ability to form stable complexes with metal ions and influence enzyme kinetics further distinguishes it from other similar compounds .
属性
分子式 |
C6H15NO6S |
|---|---|
分子量 |
244.35 g/mol |
IUPAC 名称 |
deuterio 1,1,2,2-tetradeuterio-2-[deuterio-[1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-yl]amino]ethanesulfonate |
InChI |
InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)/i1D2,2D2,3D2,4D2,5D2,8D,9D,10D/hD2 |
InChI 键 |
JOCBASBOOFNAJA-YQQZWFDQSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O[2H])N([2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] |
规范 SMILES |
C(CS(=O)(=O)O)NC(CO)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Epoxy-1,1,4,12-tetramethylperhydro-7,8a-ethanobenz[f]azulene-4,9,10,10a,12-pentol](/img/structure/B12297063.png)

![[5-[5-bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(E)-but-2-enedioic acid](/img/structure/B12297077.png)

![3,4,5-Trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12297098.png)
![Benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12297105.png)
![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B12297106.png)
![cyclo[DL-Leu-DL-Leu-DL-Pro-DL-Pro-DL-Phe-DL-Phe-DL-Leu-DL-Val-DL-xiIle]](/img/structure/B12297113.png)

![1,3-bis[2-[8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea](/img/structure/B12297117.png)

![nickel(2+);4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12297134.png)
![(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B12297139.png)

